Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate
Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its classification or family of compounds it belongs to.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include discussing the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Safety And Hazards
This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
ethyl 2-acetamido-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h4-7H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSZZVLIKNFFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-1-benzothiophene-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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